molecular formula C14H27NO8 B3366105 D-Gluconic acid, 6-ester with N,N-diisopropylglycine CAS No. 13149-68-3

D-Gluconic acid, 6-ester with N,N-diisopropylglycine

Cat. No.: B3366105
CAS No.: 13149-68-3
M. Wt: 337.37 g/mol
InChI Key: CUEHNLMLFJFMER-UHFFFAOYSA-N
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Description

D-Gluconic acid, 6-ester with N,N-diisopropylglycine is a chemical compound with the molecular formula C14H27NO8. It is known for its unique structure, which combines the properties of gluconic acid and N,N-diisopropylglycine. This compound has various applications in scientific research and industry due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D-Gluconic acid, 6-ester with N,N-diisopropylglycine typically involves esterification reactions. One common method is the reaction of D-Gluconic acid with N,N-diisopropylglycine in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using techniques such as column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques like high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

D-Gluconic acid, 6-ester with N,N-diisopropylglycine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group into alcohols.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .

Scientific Research Applications

D-Gluconic acid, 6-ester with N,N-diisopropylglycine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of D-Gluconic acid, 6-ester with N,N-diisopropylglycine involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release gluconic acid and N,N-diisopropylglycine, which can then participate in various biochemical pathways. The compound’s effects are mediated through its ability to modulate enzyme activity and influence cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • D-Gluconic acid, 6-ester with N,N-dimethylglycine
  • D-Gluconic acid, 6-ester with N,N-diethylglycine
  • D-Gluconic acid, 6-ester with N,N-dipropylglycine

Uniqueness

D-Gluconic acid, 6-ester with N,N-diisopropylglycine is unique due to its specific ester linkage and the presence of isopropyl groups. These structural features confer distinct chemical and physical properties, making it suitable for specialized applications in research and industry .

Properties

IUPAC Name

(2R,3S,4R,5R)-6-[2-[di(propan-2-yl)amino]acetyl]oxy-2,3,4,5-tetrahydroxyhexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27NO8/c1-7(2)15(8(3)4)5-10(17)23-6-9(16)11(18)12(19)13(20)14(21)22/h7-9,11-13,16,18-20H,5-6H2,1-4H3,(H,21,22)/t9-,11-,12+,13-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUEHNLMLFJFMER-FOUMNBMASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC(=O)OCC(C(C(C(C(=O)O)O)O)O)O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N(CC(=O)OC[C@H]([C@H]([C@@H]([C@H](C(=O)O)O)O)O)O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27NO8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60927224
Record name 6-O-[N,N-Di(propan-2-yl)glycyl]hexonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60927224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13149-68-3
Record name Glycine, N,N-bis(1-methylethyl)-, 6-ester with D-gluconic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13149-68-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pangamic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013149683
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-O-[N,N-Di(propan-2-yl)glycyl]hexonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60927224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name D-gluconic acid, 6-ester with N,N-diisopropylglycine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.032.792
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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D-Gluconic acid, 6-ester with N,N-diisopropylglycine
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D-Gluconic acid, 6-ester with N,N-diisopropylglycine
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D-Gluconic acid, 6-ester with N,N-diisopropylglycine

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